Ethyl Rosinate
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Overview
Description
(1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of compounds known as diterpenoids, which are characterized by their polycyclic structures and diverse biological activities. This compound is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and features multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate typically involves several steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core phenanthrene structure. Subsequent steps involve functional group modifications, such as esterification and alkylation, to introduce the ethyl, isopropyl, and methyl groups at specific positions on the phenanthrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated hydrocarbons.
Scientific Research Applications
(1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Abietic Acid: Another diterpenoid with a similar polycyclic structure.
Dehydroabietic Acid: A derivative of abietic acid with additional double bonds.
Retinoic Acid: A compound with a similar polycyclic structure but different functional groups.
Uniqueness
(1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and complex structure make it an interesting subject for research in various fields.
Properties
Molecular Formula |
C22H34O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
ethyl (1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18?,19?,21-,22-/m1/s1 |
InChI Key |
AGUBCDYYAKENKG-SLMMIHQXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCC[C@]2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Canonical SMILES |
CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Origin of Product |
United States |
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